

# Application Notes and Protocols for BMS-986235 (FPR2 Agonist)

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## Compound of Interest

Compound Name: BMS-986235

Cat. No.: B6171950

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## Introduction

**BMS-986235**, also known as LAR-1219, is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2).<sup>[1][2]</sup> Contrary to its potential misclassification, **BMS-986235** is not a Tyrosine Kinase 2 (TYK2) inhibitor. Its mechanism of action revolves around the activation of FPR2, a G protein-coupled receptor expressed on various immune cells, including neutrophils and macrophages.<sup>[3]</sup> Activation of FPR2 by **BMS-986235** has been shown to promote the resolution of inflammation, primarily by inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis.<sup>[4][5]</sup> These characteristics make **BMS-986235** a subject of interest for its potential therapeutic applications in conditions driven by chronic inflammation.

This document provides detailed protocols for in vitro studies designed to characterize the activity of **BMS-986235**.

## Quantitative Data Summary

The following tables summarize the in vitro potency of **BMS-986235** from published studies.

Table 1: Potency (EC<sub>50</sub>) of **BMS-986235** on Formyl Peptide Receptor 2 (FPR2)

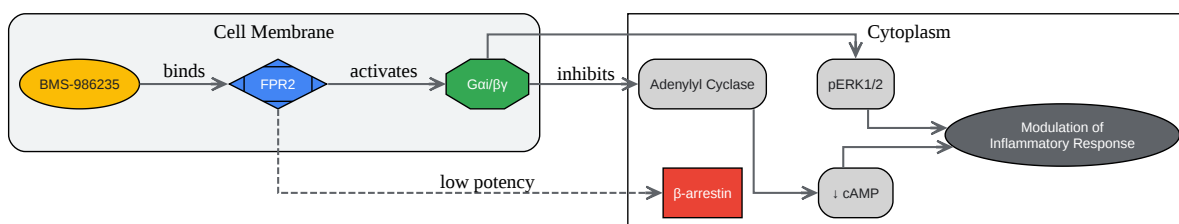
Species	Receptor	EC50 (nM)	Reference
Human	hFPR2	0.41	[1]
Mouse	mFPR2	3.4	[1]

Table 2: Functional Activity of **BMS-986235** in Cellular Assays

Assay	Cell Type	Measurement	EC50 (nM)	Reference
Neutrophil Chemotaxis Inhibition	Human HL-60 cells	Inhibition of cell migration	0.2	[4]
Macrophage Phagocytosis Stimulation	C57BL/6 mouse peritoneal macrophages	Induction of phagocytosis (FITC-zymosan)	2	[4]

## Signaling Pathway

Activation of FPR2 by **BMS-986235** initiates a signaling cascade that modulates inflammatory responses. **BMS-986235** has been shown to be biased towards G-protein signaling, particularly G $\alpha$ i, leading to the inhibition of cyclic AMP (cAMP) and phosphorylation of ERK1/2, while having a lower propensity for  $\beta$ -arrestin recruitment.[6]



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FPR2 Signaling Pathway Activated by **BMS-986235**.

## Experimental Protocols

### Neutrophil Chemotaxis Assay (Transwell Method)

This protocol outlines the procedure for assessing the inhibitory effect of **BMS-986235** on neutrophil chemotaxis using a transwell migration assay.

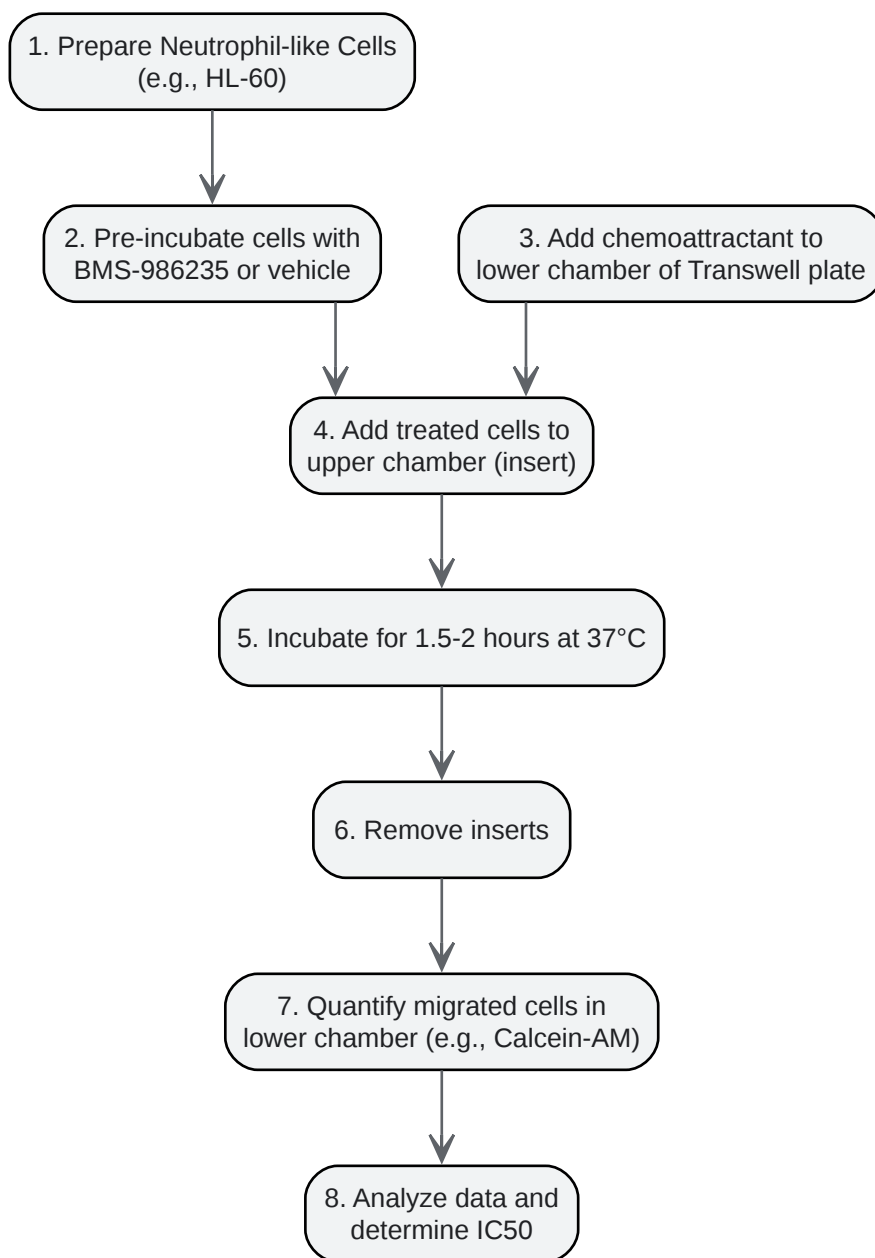
Materials:

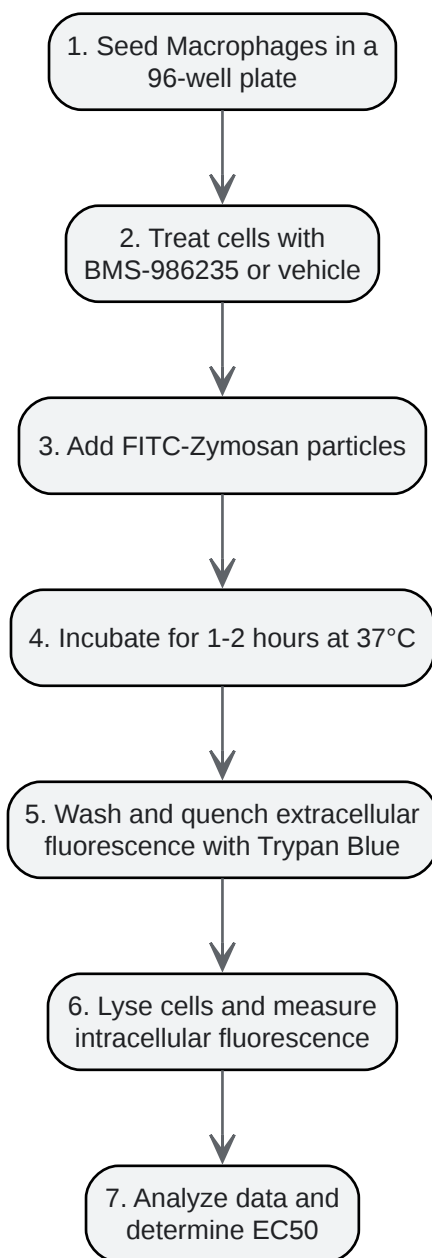
- Human neutrophil-like cells (e.g., differentiated HL-60 cells)
- **BMS-986235**
- Chemoattractant (e.g., fMLP)
- Transwell inserts (3-5  $\mu\text{m}$  pore size) for 24-well plates
- Cell culture medium (e.g., RPMI 1640)
- Fetal Bovine Serum (FBS)
- Bovine Serum Albumin (BSA)
- Calcein-AM or other suitable cell viability dye
- Plate reader with fluorescence capabilities

Procedure:

- Cell Preparation:
  - Culture and differentiate HL-60 cells to a neutrophil-like phenotype.
  - Harvest cells and resuspend in serum-free medium containing 0.1% BSA.
  - Count cells and adjust the concentration to  $1 \times 10^6$  cells/mL.

- Incubate cells with varying concentrations of **BMS-986235** or vehicle control for 30 minutes at 37°C.
- Assay Setup:
  - Add 600 µL of cell culture medium containing the chemoattractant (e.g., 10 nM fMLP) to the lower wells of a 24-well plate.
  - Add 100 µL of the pre-treated cell suspension to the upper chamber of the transwell inserts.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 1.5 to 2 hours to allow for cell migration.
- Quantification of Migration:
  - Carefully remove the transwell inserts from the wells.
  - To quantify the migrated cells in the lower chamber, add a cell viability dye such as Calcein-AM and incubate as per the manufacturer's instructions.
  - Measure the fluorescence in the lower wells using a plate reader. The fluorescence intensity is proportional to the number of migrated cells.
- Data Analysis:
  - Calculate the percentage of chemotaxis inhibition for each concentration of **BMS-986235** compared to the vehicle control.
  - Plot the percentage inhibition against the log concentration of **BMS-986235** to determine the IC<sub>50</sub> value.





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## References

- 1. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Transwell chemotaxis assay. [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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